

NP-C86: Application Notes and Protocols for Enhancing Insulin Receptor Expression

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NP-C86

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for utilizing **NP-C86**, a novel small-molecule compound, to enhance the expression of the insulin receptor (IR). **NP-C86** has been identified as a promising therapeutic agent for conditions associated with insulin resistance, such as type 2 diabetes (T2D).

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes, often linked to decreased expression of insulin receptors on the cell surface. The long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5) has been identified as a critical regulator of insulin receptor expression.^{[1][2][3]} Levels of GAS5 are often decreased in patients with T2D, leading to impaired glucose uptake and reduced insulin signaling in adipocytes.^{[1][4][5]}

NP-C86 is a small-molecule compound developed to stabilize lncRNA GAS5 by disrupting its interaction with UPF-1, a key factor in the nonsense-mediated decay (NMD) pathway that degrades RNA.^{[1][3][4]} By preventing GAS5 degradation, **NP-C86** effectively increases GAS5 levels, which in turn enhances the expression of the insulin receptor, improves insulin signaling, and boosts glucose uptake.^{[1][2][4][5][6]} In vivo studies using diet-induced obese diabetic (DIOD) mouse models have shown that **NP-C86** treatment elevates GAS5 levels, improves glucose tolerance, and enhances insulin sensitivity without observed toxicity.^{[1][4][6]}

Data Presentation

The following tables summarize quantitative data on the effects of **NP-C86** from in vitro and in vivo studies.

Table 1: Effect of **NP-C86** on Insulin Receptor (IR) Expression in Adipose Tissue of DIOD Mice

Parameter	Treatment Group	Fold Change vs. Untreated DIOD	Statistical Significance (p-value)
gas5 lncRNA Levels	DIOD + NP-C86 (200 ng/kg)	1.8 ± 0.2	< 0.05
IR mRNA Levels	DIOD + NP-C86 (200 ng/kg)	2.1 ± 0.3	< 0.05
IR Protein Levels	DIOD + NP-C86 (200 ng/kg)	1.9 ± 0.25	< 0.05

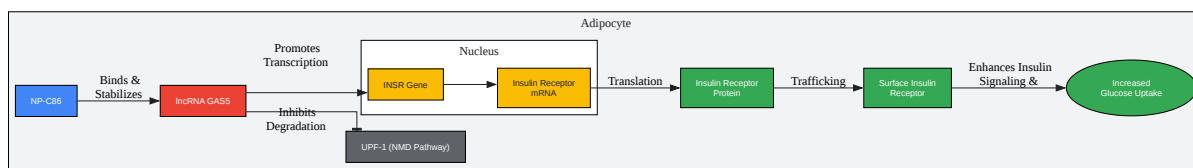
Data are presented as mean ± SEM. Data is representative based on findings reported in literature.[\[1\]](#)

Table 2: Functional Effects of **NP-C86** Treatment in DIOD Mice

Parameter	Treatment Group	Outcome
Glucose Tolerance (IPGTT)	DIOD + NP-C86	Improved glucose clearance compared to untreated DIOD mice. [1] [6]
Insulin Sensitivity	DIOD + NP-C86	Enhanced insulin sensitivity. [1] [4] [6]
Inflammatory Pathways	DIOD + NP-C86	Downregulation of inflammatory signaling (e.g., reduced IL-1 β). [1] [7]
Metabolic Pathways	DIOD + NP-C86	Upregulation of insulin signaling, oxidative phosphorylation, and glycolysis. [1] [4]

Signaling Pathway and Mechanism of Action

NP-C86 functions by stabilizing the lncRNA GAS5. GAS5 binds to the promoter region of the insulin receptor (INSR) gene, acting as a positive regulator of its transcription.[\[2\]](#)[\[5\]](#) In diabetic states, GAS5 levels are low, leading to reduced INSR transcription and subsequent insulin resistance. **NP-C86** binds to GAS5, preventing its degradation. The resulting increase in GAS5 levels enhances INSR gene expression, leading to a higher density of insulin receptors on the cell surface, which in turn improves insulin sensitivity and metabolic function.[\[1\]](#)[\[7\]](#)



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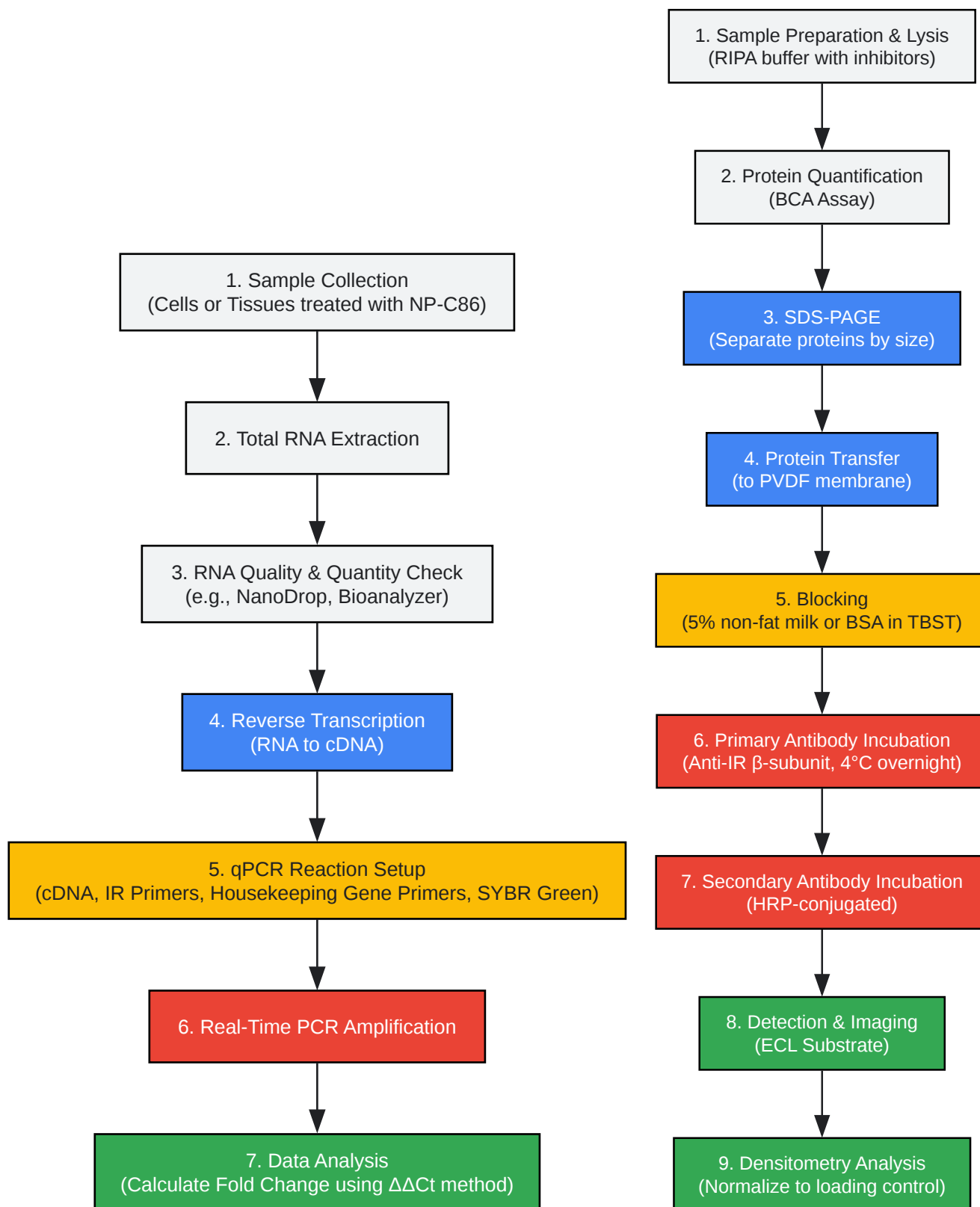
Caption: **NP-C86** mechanism of action.

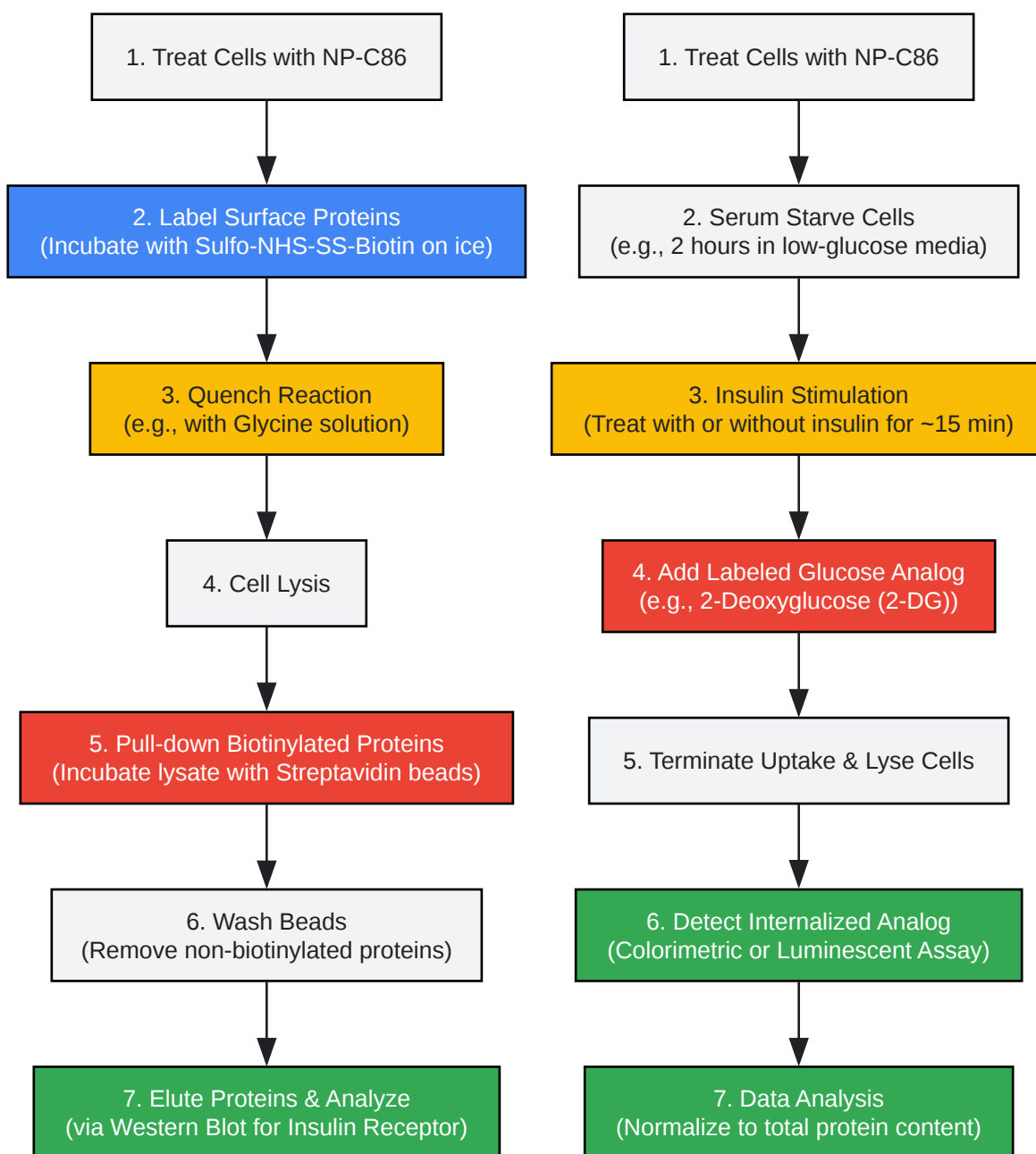
Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **NP-C86**.

Quantitative PCR (qPCR) for IR mRNA Expression

This protocol measures the relative abundance of insulin receptor mRNA in cells or tissues following **NP-C86** treatment.





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